![molecular formula C19H26BrNO4S B2505006 N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide CAS No. 695194-60-6](/img/structure/B2505006.png)
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides have historically been used as antimicrobial agents and have more recently been investigated for their potential as antiproliferative agents. The presence of an adamantane moiety in the structure suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets due to the unique three-dimensional structure of adamantane.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. In the context of the provided data, the synthesis of sulfonamide derivatives has been described, such as the condensation of 2-methyl-6-hydroxybenzoxazole with 2-adamantanone followed by sulfamoylation to yield a potent inhibitor of human steroid sulfatase (STS) . Similarly, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been reported, starting with the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The adamantane moiety is a bulky, rigid, and hydrophobic group that can influence the conformation and electronic properties of the molecule. The bromo and methoxy substituents on the benzene ring can also affect the molecule's reactivity and interaction with biological targets. Molecular docking studies, as mentioned in the synthesis of other sulfonamide derivatives, can provide insights into the mode of action of these compounds by predicting their binding to enzyme active sites .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions where the bromo substituent can be replaced by other nucleophiles. The sulfonamide group can also participate in hydrogen bonding, which is crucial for its biological activity. The presence of the methoxy group can influence the electron density on the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include high lipophilicity due to the adamantane group, which could enhance membrane permeability. The compound's solubility, melting point, and stability would be influenced by the presence of the sulfonamide group and the substituents on the aromatic ring. The bromo and methoxy groups could also affect the compound's boiling point and density.
Applications De Recherche Scientifique
Molecular Structure and Interactions
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a compound with specific structural characteristics that influence its molecular conformation. The title compound, 2-(1-adamantyl)-4-bromo-1-methoxybenzene, demonstrates weak intramolecular C—H⋯O hydrogen bonds, impacting its molecular arrangement. Additionally, its crystal packing exhibits C—H⋯π interactions with a short intermolecular C⋯Cg contact, where Cg is the centroid of the benzene ring (Cheng, 2008).
Synthesis and Derivatives
The synthesis of derivatives of this compound has been explored for various applications. For instance, the synthesis of carbon‐14 labelled CD 271, a compound for the treatment of disorders of keratinization, involved the introduction of the adamantyl ring (Pilgrim et al., 1991). Another study focused on the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines, where quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides were reduced and underwent hydroarylation (Shadrikova et al., 2016).
Method Development for Analysis
A novel method for determining Adapalene and related impurities, including compounds with structural similarities to this compound, was developed using high-performance liquid chromatography (Kumara et al., 2016).
Crystal Structures of Complexes
Research on crystal structures of complexes involving similar compounds, such as N-[2-(5-Bromo-2-Hydroxybenzylideneamino)Ethyl]-4-Methylbenzenesulfonamide, revealed the formation of 1-D supramolecular architectures through π–π stacking interactions (Li et al., 2011).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related, have been synthesized and tested as antimicrobial and antiproliferative agents. These compounds demonstrated effectiveness against various bacteria and human cell lines (Abd El-Gilil, 2019).
Mécanisme D'action
Target of Action
The primary targets of N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide are yet to be identified . The compound is structurally related to adamantane derivatives, which are known for their high reactivity and potential for synthesis of various functional derivatives .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including acting as alkylating agents .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHTQALWKRWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


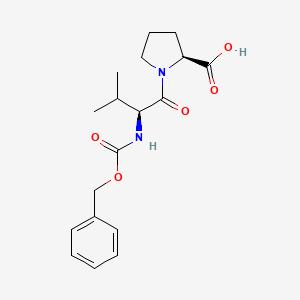
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

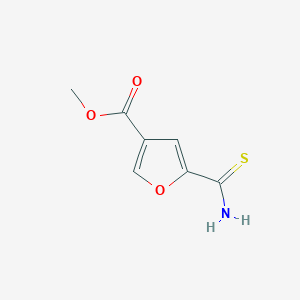
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)
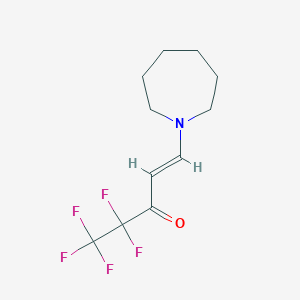
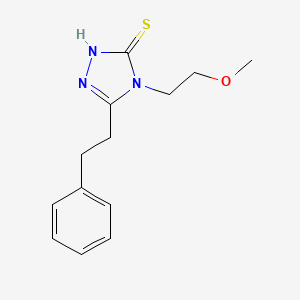
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
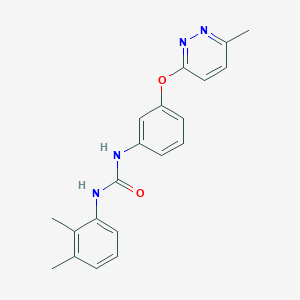
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)
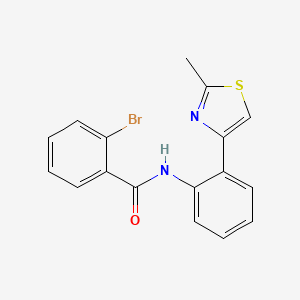
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)
